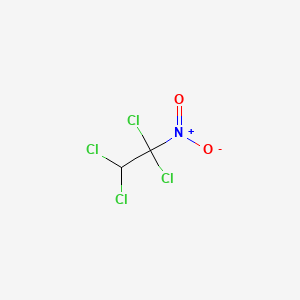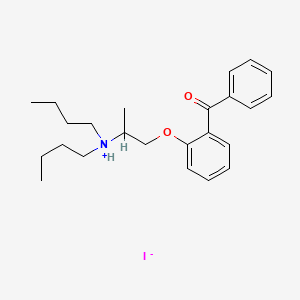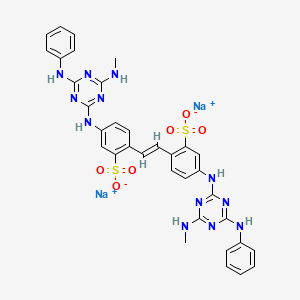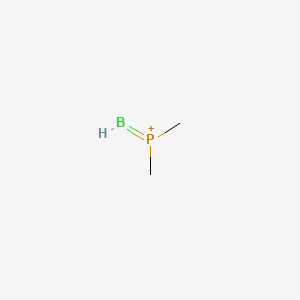
alpha-(Trichloromethyl)benzyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Trichloromethyl)benzyl propionate is an organic compound with the chemical formula C11H11Cl3O2 It is a derivative of benzyl alcohol, where the hydrogen atom of the hydroxyl group is replaced by a propionate group, and the benzyl group is substituted with a trichloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-(Trichloromethyl)benzyl propionate can be synthesized through several methods. One common approach involves the esterification of alpha-(trichloromethyl)benzyl alcohol with propionic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials, including alpha-(trichloromethyl)benzyl alcohol and propionic acid, are fed into the reactor, and the product is continuously collected.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(Trichloromethyl)benzyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted benzyl propionates.
Wissenschaftliche Forschungsanwendungen
Alpha-(Trichloromethyl)benzyl propionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism by which alpha-(Trichloromethyl)benzyl propionate exerts its effects involves interactions with specific molecular targets. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, altering their function and activity. The propionate group may also play a role in modulating the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-(Trichloromethyl)benzyl acetate: Similar in structure but with an acetate group instead of a propionate group.
Alpha-(Trichloromethyl)benzyl alcohol: The hydroxyl group is not esterified.
Alpha-(Trichloromethyl)benzyl chloride: Contains a chloride group instead of a propionate group.
Uniqueness
Alpha-(Trichloromethyl)benzyl propionate is unique due to the presence of both the trichloromethyl and propionate groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The compound’s structure allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
31643-14-8 |
|---|---|
Molekularformel |
C11H11Cl3O2 |
Molekulargewicht |
281.6 g/mol |
IUPAC-Name |
(2,2,2-trichloro-1-phenylethyl) propanoate |
InChI |
InChI=1S/C11H11Cl3O2/c1-2-9(15)16-10(11(12,13)14)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |
InChI-Schlüssel |
UCXKKRMHRMTKQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC(C1=CC=CC=C1)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)












